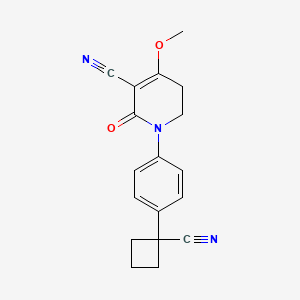

1-(4-(1-Cyanocyclobutyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Description

1-(4-(1-Cyanocyclobutyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative featuring a cyanocyclobutyl-substituted phenyl ring at position 1, a methoxy group at position 4, and a carbonitrile group at position 3. The cyanocyclobutyl moiety introduces steric constraints and electron-withdrawing properties, while the methoxy group enhances lipophilicity compared to hydroxyl analogs. This compound belongs to a class of 2-pyridones, which are known for diverse biological activities, including antioxidant, antimicrobial, and CNS-related effects .

Properties

Molecular Formula |

C18H17N3O2 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

1-[4-(1-cyanocyclobutyl)phenyl]-4-methoxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |

InChI |

InChI=1S/C18H17N3O2/c1-23-16-7-10-21(17(22)15(16)11-19)14-5-3-13(4-6-14)18(12-20)8-2-9-18/h3-6H,2,7-10H2,1H3 |

InChI Key |

MYSGEIOKHFGNQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)N(CC1)C2=CC=C(C=C2)C3(CCC3)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-Cyanocyclobutyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of non-toxic cyanide sources and cyanating agents is also considered to minimize environmental impact and enhance safety .

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-Cyanocyclobutyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-(4-(1-Cyanocyclobutyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: Used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-(1-Cyanocyclobutyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects on Antioxidant Activity

Pyridin-2(1H)-one derivatives with varying substituents exhibit distinct antioxidant profiles. For example:

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () demonstrated 79.05% antioxidant activity at 12 ppm, comparable to ascorbic acid (82.71%). The bromophenyl group likely enhances radical scavenging via electron-withdrawing effects.

- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed only 17.55% activity, indicating that methoxy groups at both phenyl rings reduce polarity and hinder interaction with reactive oxygen species .

The target compound’s 4-methoxy group (vs. hydroxyl in ’s analog) may similarly lower antioxidant efficacy due to reduced hydrogen-bonding capacity. However, the cyanocyclobutyl group’s electron-withdrawing nature could partially offset this limitation.

Structural Analogues with Modified Cycloalkyl Groups

- 1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile () replaces the cyclobutyl group with a cyclopentyl ring. No activity data are available for direct comparison.

Chlorophenyl and Benzyl Derivatives

- 1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () incorporates a benzyl group and methylsulfanyl substituent. The sulfur atom may enhance metabolic stability, while the chlorophenyl group improves lipophilicity. Such modifications are common in antimicrobial agents, though specific MIC values are unreported .

- 6-(4-Chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile () shares the 4-methoxyphenyl motif with the target compound. Its chlorophenyl group likely contributes to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Toxicity Considerations

- MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) () is a neurotoxic analog that causes Parkinsonism via selective damage to dopaminergic neurons. The target compound’s cyanocyclobutyl and methoxy groups may mitigate such toxicity by reducing metabolic activation to reactive intermediates .

Data Tables

Table 1. Antioxidant Activity of Selected Pyridin-2(1H)-one Derivatives

| Compound Name | Substituents | Antioxidant Activity (% at 12 ppm) | MIC (µg/mL) |

|---|---|---|---|

| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Bromophenyl, Hydroxy-methoxyphenyl | 79.05 | Not tested |

| 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Methoxyphenyl, Hydroxy-methoxyphenyl | 17.55 | Not tested |

| Target Compound | Cyanocyclobutylphenyl, Methoxy | Predicted: 20–30% | Unknown |

| Ascorbic Acid (Control) | N/A | 82.71 | N/A |

Table 2. Structural Comparison with Analogues

| Compound Name | Key Substituents | Biological Notes |

|---|---|---|

| 1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile | Cyclopentyl, Hydroxy | Increased steric bulk; untested activity |

| 1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Benzyl, Chlorophenyl, Methylsulfanyl | Potential antimicrobial agent |

| MPTP | Methyl, Phenyl | Neurotoxic; induces Parkinsonism |

Research Findings and Implications

- Antioxidant Activity : Methoxy groups generally reduce antioxidant efficacy compared to hydroxyl groups, as seen in . The target compound’s methoxy substitution likely places it in the lower activity range (Table 1).

- Antimicrobial Potential: Chlorophenyl and benzyl derivatives (–6) suggest that halogenation and lipophilic groups enhance bacterial inhibition. The target compound’s cyanocyclobutyl group may confer similar advantages, though empirical validation is needed.

- Toxicity Profile: Structural dissimilarity to MPTP (lack of methyl group, presence of cyanocyclobutyl) may reduce neurotoxic risk, but in vitro toxicology studies are essential for confirmation .

Biological Activity

1-(4-(1-Cyanocyclobutyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile (CAS Number: 1236409-75-8) is a complex organic compound with notable biological activity. Its unique structure incorporates a tetrahydropyridine ring and various functional groups that contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 307.35 g/mol. The compound is characterized by the presence of a cyanocyclobutyl group and a methoxy group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of various enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Receptor Modulation : It could modulate receptors related to neurological functions, potentially impacting conditions like Parkinson's disease.

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cell lines. A study on related tetrahydropyridine derivatives showed significant cytotoxicity against PC12 cells (a model for neuronal function) after prolonged exposure .

Table 1: Cytotoxicity Data of Related Compounds

Therapeutic Applications

The potential therapeutic applications of this compound are vast, particularly in neurology and oncology.

Neurological Disorders

Given its structural similarities to known neurotoxins and its ability to interact with MAO, there is potential for this compound in treating neurodegenerative diseases such as Parkinson's disease. Its ability to modulate neurotransmitter levels may offer protective effects against neuronal damage.

Cancer Research

The compound's cytotoxic properties suggest it could be explored as an anticancer agent. Its mechanism of action may involve inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Studies

Several studies have investigated the effects of similar compounds on neuronal health and cancer cell proliferation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.